Fmoc-d-agb(pbf,boc)-oh

Description

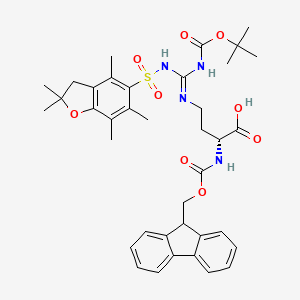

Fmoc-D-Agb(Pbf,Boc)-OH is a non-natural, Fmoc (9-fluorenylmethyloxycarbonyl)-protected arginine analog used in solid-phase peptide synthesis (SPPS). Its structure includes two orthogonal protecting groups:

- Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): Protects the guanidine side chain of arginine.

- Boc (tert-butyloxycarbonyl): Protects the α-amino group.

This compound is specifically employed to introduce arginine analogs into peptide sequences where direct guanidinylation on solid-phase is challenging . The D-configuration (D-Agb) enhances resistance to enzymatic degradation, making it valuable in designing bioactive peptides with improved stability .

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[[(2-methylpropan-2-yl)oxycarbonylamino]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H46N4O9S/c1-21-22(2)32(23(3)28-19-38(7,8)50-31(21)28)52(47,48)42-34(41-36(46)51-37(4,5)6)39-18-17-30(33(43)44)40-35(45)49-20-29-26-15-11-9-13-24(26)25-14-10-12-16-27(25)29/h9-16,29-30H,17-20H2,1-8H3,(H,40,45)(H,43,44)(H2,39,41,42,46)/t30-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVFDVTWTKHJQZ-SSEXGKCCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46N4O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

734.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-d-agb(pbf,boc)-oh typically involves multiple steps, including the protection of amino groups and the introduction of the Fmoc, Pbf, and Boc groups. The process often starts with the amino acid precursor, which undergoes various chemical reactions to introduce the protective groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of adding protective groups and coupling amino acids efficiently.

Chemical Reactions Analysis

Types of Reactions:

Deprotection Reactions: The protective groups (Fmoc, Pbf, Boc) can be removed under specific conditions to reveal the functional groups needed for further reactions.

Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.

Common Reagents and Conditions:

Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Boc Removal: Trifluoroacetic acid (TFA) is used to remove the Boc group.

Pbf Removal: Strong acids like TFA can also remove the Pbf group.

Major Products: The major products of these reactions are the deprotected amino acids or peptides, which can then participate in further synthesis steps.

Scientific Research Applications

Peptide Synthesis

Fmoc-D-Agb(Pbf,Boc)-OH is integral in synthesizing complex peptides. It allows for the incorporation of guanidino functionalities, which are crucial for enhancing peptide stability and biological activity. The compound's role in SPPS enables researchers to create custom peptides tailored for specific biological interactions .

Drug Discovery

The compound is utilized in drug discovery processes, particularly in designing therapeutic agents that target specific biological pathways. Its structural properties facilitate the development of novel drugs that can interact effectively with biological targets, improving the efficiency of the drug development process .

Bioconjugation Techniques

This compound is employed in bioconjugation, where it aids in attaching biomolecules to drugs or diagnostic agents. This application enhances the specificity and efficacy of treatments by enabling targeted delivery systems .

Cancer Research

In cancer therapy research, this compound is used to develop targeted therapies that selectively attack cancer cells while sparing healthy tissues. Its ability to modify peptides allows for the design of compounds that can penetrate cancer cell membranes effectively .

Protein Engineering

The compound plays a significant role in protein engineering by modifying proteins to enhance their stability and activity. This application is crucial for developing biopharmaceuticals and industrial enzymes, where improved performance and longevity are desired .

Synthesis of Agp-containing Peptides

A study highlighted the use of this compound in synthesizing Agp-containing peptides. The research demonstrated how this compound facilitated the formation of intramolecular disulfide bonds, crucial for maintaining peptide structure and function .

| Study | Application | Findings |

|---|---|---|

| Diagonal Interactions Study | Peptide Design | Successful synthesis of Agp-containing peptides using this compound led to insights into folding mechanisms . |

Development of Targeted Cancer Therapies

Research utilizing this compound focused on creating compounds that selectively target cancer cells, demonstrating its potential in developing more effective cancer treatments with reduced side effects .

Mechanism of Action

The mechanism of action of Fmoc-d-agb(pbf,boc)-oh primarily involves its role as a building block in peptide synthesis. The protective groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. Once the desired peptide sequence is synthesized, the protective groups are removed to yield the final product.

Comparison with Similar Compounds

Reactivity Challenges :

- Steric Hindrance : Fmoc-Arg(Pbf)-OH and this compound require extended coupling times (2–3 hours) compared to Fmoc-Lys(Boc)-OH (1 hour) .

- Orthogonal Deprotection : Pbf is cleaved with TFA, while Boc requires milder acidic conditions, enabling sequential deprotection in complex peptides .

Research Findings

- Synthetic Efficiency : this compound reduces synthesis steps by eliminating post-assembly guanidinylation, achieving 69–72% yield in cyclic peptide synthesis .

- Biostability : Peptides incorporating D-Agb show 3-fold longer half-lives in serum compared to L-arginine analogs .

- Gelation Properties : Fmoc-Lys(Boc)-OH forms gels with storage moduli (G') >10³ Pa, while this compound lacks gelation due to its rigid side chain .

Biological Activity

Fmoc-D-Agb(Pbf,Boc)-OH is a prominent amino acid derivative employed in peptide synthesis and drug development. This compound is characterized by its ability to enhance the yield and purity of synthesized peptides, making it a valuable tool in both academic and pharmaceutical research. This article explores the biological activity of this compound, focusing on its applications in peptide synthesis, drug discovery, and therapeutic development.

Chemical Structure and Properties

This compound contains several functional groups that contribute to its reactivity and utility in biological systems. The structure includes:

- Fmoc Group : A protective group that facilitates the synthesis of peptides by preventing premature reactions.

- Pbf Group : A protecting group for the amino acid side chain, enhancing stability during synthesis.

- Boc Group : Another protective group that allows for selective deprotection during peptide assembly.

The molecular formula is C34H40N4O7S, with a molecular weight of approximately 640.78 g/mol .

1. Peptide Synthesis

This compound is primarily utilized in solid-phase peptide synthesis (SPPS). It serves as a building block for creating complex peptides that can mimic natural proteins or serve as therapeutic agents. The compound's protective groups allow for multiple coupling reactions without degradation, which is crucial for synthesizing long or complex peptide chains .

2. Drug Development

The compound plays a significant role in developing peptide-based drugs targeting specific biological pathways. Its ability to enhance the yield and purity of synthesized peptides makes it an essential intermediate in pharmaceutical chemistry. Research indicates that peptides synthesized with this compound can effectively bind to biological targets, leading to potential therapeutic applications, particularly in cancer treatment .

3. Bioconjugation

This compound is also used in bioconjugation processes, where it facilitates the attachment of biomolecules to other entities, enhancing drug delivery systems' efficacy. This property is particularly valuable in designing targeted therapies that minimize side effects by directing drugs to specific tissues or cells .

Table 1: Summary of Research Findings on this compound

Case Study: Targeted Cancer Therapy

A recent study explored the use of peptides synthesized with this compound in targeted cancer therapy. The research demonstrated that specific peptide sequences could be designed to bind selectively to cancer cells, effectively inhibiting tumor growth while sparing healthy tissues. This approach underscores the potential of this compound in developing novel therapeutic agents .

Q & A

Q. Advanced

- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity. Retention time shifts indicate impurities or incomplete deprotection .

- LC-MS : Confirm molecular weight ([M+H]+ ion) and detect side products (e.g., truncated peptides, over-acylation).

- NMR : Analyze 1H/13C spectra in DMSO-d6 to verify stereochemistry and protecting group integrity .

Contradiction Alert : While NMR is definitive for structure, LC-MS is preferred for high-throughput purity checks due to faster turnaround .

What side reactions occur during TFA-mediated deprotection of Pbf and Boc groups, and how can they be mitigated?

Advanced

Common side reactions:

- Cation-induced alkylation : TFA-generated carbocations from Boc cleavage can alkylate electron-rich residues (e.g., Trp).

- Sulfonic acid formation : Partial hydrolysis of Pbf can generate sulfonic acid byproducts.

Q. Mitigation Strategies :

- Add scavengers (e.g., 2.5% water, 2.5% triisopropylsilane in TFA) to quench carbocations.

- Reduce deprotection time (<2 hours) and temperature (0–4°C) to minimize side reactions .

How does this compound compare to its L-isomer in peptide bioactivity studies?

Advanced

The D-isomer often reduces enzymatic degradation but may alter receptor binding. For example, in angiotensin II analogs, D-Arg substitution decreases proteolysis by >50% but requires conformational analysis (e.g., circular dichroism) to confirm activity retention .

Q. Experimental Design :

Synthesize both D- and L-configuration peptides.

Compare pharmacokinetics (plasma stability assay) and bioactivity (e.g., IC50 in receptor-binding assays).

Use molecular dynamics simulations to correlate stereochemistry with conformational stability .

What solvent systems are optimal for dissolving this compound in SPPS?

Advanced

The compound is sparingly soluble in DMF alone. Use a 1:1 DMF:DCM mixture with 0.1 M HOBt to enhance solubility. For recalcitrant cases, pre-dissolve in 1 mL NMP per 100 mg compound and dilute with DMF .

Validation : Monitor solubility via visual inspection (clear solution) and absence of precipitates during coupling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.